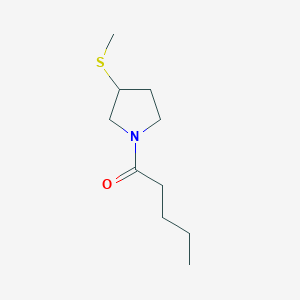

1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one is a synthetic cathinone, a class of compounds known for their stimulant properties. Synthetic cathinones are derivatives of cathinone, a naturally occurring alkaloid found in the khat plant. These compounds have gained attention due to their psychoactive effects and potential for abuse .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one typically involves the reaction of a pyrrolidine derivative with a pentanone precursor. The process may include steps such as:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Methylthio Group: This step involves the substitution of a hydrogen atom with a methylthio group, often using reagents like methylthiol or dimethyl sulfide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process would be optimized for yield and purity, with stringent quality control measures in place .

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one has several scientific research applications:

Mecanismo De Acción

The compound exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing effects similar to those of other stimulants like amphetamines . The molecular targets include dopamine and norepinephrine transporters, and the pathways involved are related to the modulation of monoamine neurotransmission .

Comparación Con Compuestos Similares

α-Pyrrolidinoisohexanophenone (α-PiHP): Similar structure but with a different position of the methyl group.

α-Pyrrolidinopentiophenone (α-PVP): Shares the pyrrolidine and pentanone moieties but lacks the methylthio group.

Methylenedioxypyrovalerone (MDPV): Contains a methylenedioxy group instead of the methylthio group.

Uniqueness: 1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one is unique due to the presence of the methylthio group, which influences its chemical reactivity and pharmacological profile. This structural difference can lead to variations in potency, duration of action, and side effects compared to its analogs .

Actividad Biológica

1-(3-(Methylthio)pyrrolidin-1-yl)pentan-1-one, a synthetic compound belonging to the class of substituted cathinones, has garnered attention in research due to its psychoactive properties and potential biological activity. This article explores the compound's biological effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a methylthio group, contributing to its unique chemical properties. Its molecular formula is C11H17NOS, with a molecular weight of approximately 213.33 g/mol. The presence of the methylthio group is significant in influencing the compound's interaction with biological systems.

Stimulant Properties

Research indicates that this compound exhibits stimulant properties akin to other cathinones. These compounds are known to enhance the release of neurotransmitters such as dopamine (DA) and norepinephrine (NE), which are critical in regulating mood and behavior .

Neurotransmitter Interaction

The compound has been studied for its binding affinity to various neurotransmitter transporters, particularly dopamine and serotonin transporters. Studies suggest that it may promote the release of DA and NE, similar to the mechanisms observed with methylamphetamine . The interaction with these systems is crucial for understanding its potential effects on mood disorders and addiction.

Cytotoxic Effects

Some studies have indicated potential cytotoxic effects associated with the use of this compound, highlighting the need for caution in its handling and application in research settings. The cytotoxicity may be linked to its stimulant effects and interactions with neurotransmitter systems, necessitating further investigation into its safety profile.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and biological activities of related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(pyrrolidin-1-yl)-7-(thiophen-2-yl)heptan-1-one | Structure | Longer carbon chain; potential for different biological activity |

| α-Pyrrolidinovalerothiophenone | Structure | Variations in side chain length; distinct pharmacological properties |

| 4-Methyl-a-pyrrolidinohexanophenone | Structure | Methyl substitution alters potency and receptor interaction |

| 4-Fluoro-a-PVP | Structure | Fluorine substitution affects metabolic stability and potency |

This comparative analysis highlights the diversity within pyrrolidine derivatives while emphasizing the unique characteristics of this compound that may influence its biological activity.

Case Studies

Research has focused on various case studies involving synthetic cathinones, including this compound. Notable findings include:

- Addiction Potential : Studies suggest that compounds like this compound may exhibit reinforcing properties similar to those of traditional stimulants. This raises concerns regarding their potential for abuse and dependence .

- Clinical Implications : The clinical challenges associated with synthetic cathinones have been documented, emphasizing the need for awareness among healthcare providers regarding their psychoactive effects and associated risks .

Propiedades

IUPAC Name |

1-(3-methylsulfanylpyrrolidin-1-yl)pentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NOS/c1-3-4-5-10(12)11-7-6-9(8-11)13-2/h9H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYFERAKWCPOCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCC(C1)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.